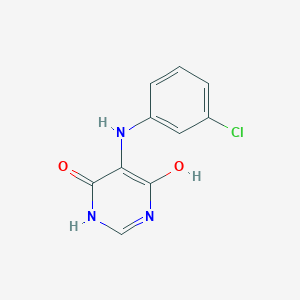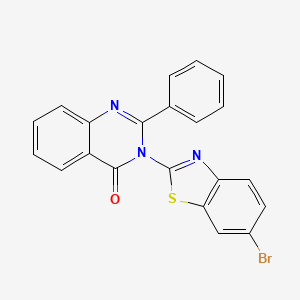
3-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that combines the structural motifs of benzo[d]thiazole and quinazolinone. These structural motifs are known for their diverse biological activities and are often found in pharmaceutical compounds. The presence of a bromine atom in the benzo[d]thiazole ring enhances the compound’s reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Formation of the quinazolinone ring: The benzo[d]thiazole derivative is then reacted with anthranilic acid and a suitable dehydrating agent, such as phosphorus oxychloride, to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The quinazolinone ring can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution reactions: Products include derivatives with different substituents on the benzo[d]thiazole ring.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the quinazolinone ring.
Coupling reactions: Products include more complex heterocyclic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one depends on its specific application:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor modulation: It may interact with specific receptors, altering their signaling pathways.
Antimicrobial activity: The compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the benzo[d]thiazole ring and bromine atom, resulting in different reactivity and biological activity.
6-Bromobenzo[d]thiazole: Lacks the quinazolinone ring, resulting in different chemical properties and applications.
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one:
Uniqueness
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the benzo[d]thiazole and quinazolinone rings, as well as the bromine atom. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
918154-67-3 |
|---|---|
Fórmula molecular |
C21H12BrN3OS |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
3-(6-bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12BrN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H |
Clave InChI |
WUDASQXBPWSGCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


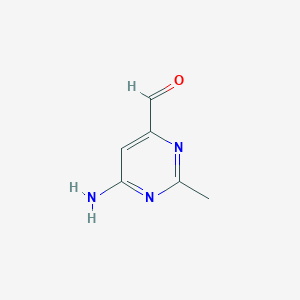

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
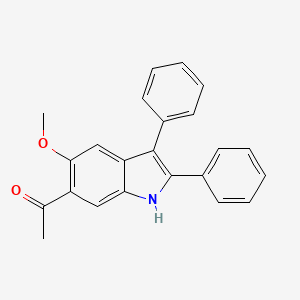

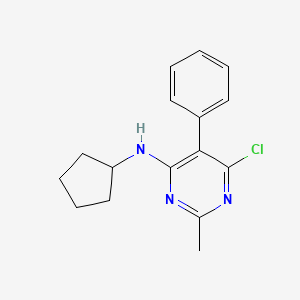

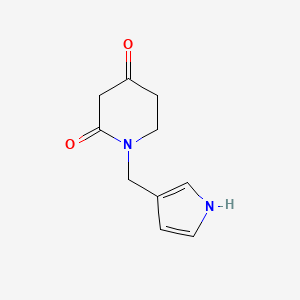
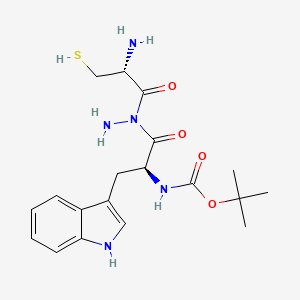
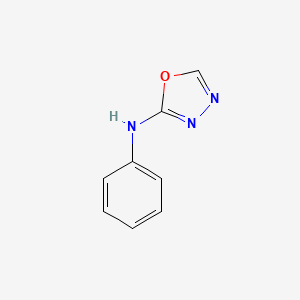
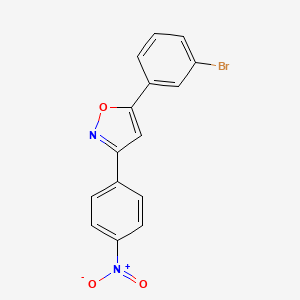
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
